2-(Cyanomethyl)-5-methoxybenzimidazole chemical structure and properties
2-(Cyanomethyl)-5-methoxybenzimidazole chemical structure and properties
An In-Depth Technical Guide to 2-(Cyanomethyl)-5-methoxybenzimidazole: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-(Cyanomethyl)-5-methoxybenzimidazole. This molecule integrates three key pharmacophoric elements: the heterocyclic benzimidazole core, a reactive cyanomethyl group, and an electron-donating methoxy substituent. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and an intriguing candidate for direct biological evaluation. This document provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, chemical reactivity, and potential applications in drug discovery, tailored for researchers and scientists in the field.
Molecular Profile of 2-(Cyanomethyl)-5-methoxybenzimidazole
Chemical Structure and Nomenclature
The molecule consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A methoxy group (-OCH₃) is attached at the 5-position of the benzene ring, and a cyanomethyl group (-CH₂CN) is at the 2-position of the imidazole ring.
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IUPAC Name: 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile
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Molecular Formula: C₁₀H₉N₃O
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Molecular Weight: 187.20 g/mol
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CAS Number: 172163-49-8
Caption: Synthetic workflow for 2-(Cyanomethyl)-5-methoxybenzimidazole.
Recommended Synthetic Protocol
This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles. [3] Materials:
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4-methoxy-1,2-phenylenediamine (1.0 eq)
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Ethyl cyanoacetate (1.1 eq)
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4M Hydrochloric Acid in Dioxane or Polyphosphoric Acid (PPA)
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Ethanol (for recrystallization)
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Sodium Bicarbonate (saturated aqueous solution)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine and ethyl cyanoacetate.
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Acid Catalysis & Cyclization: Add the acid catalyst (e.g., PPA or 4M HCl). The acid protonates the carbonyl of the ester, activating it for nucleophilic attack, and facilitates the subsequent dehydration and cyclization steps.
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Heating: Heat the reaction mixture to reflux (typically 120-160 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly shorten reaction times. [4]4. Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.
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Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. This step quenches the acid and causes the product to precipitate.
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Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
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Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Trustworthiness Note: The self-validating nature of this protocol lies in the clear physical change (precipitation upon neutralization) and the ability to confirm purity via standard methods like melting point determination and chromatography, which should yield a single, well-defined spot/peak.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the structure of the synthesized molecule.
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | ~12.5 ppm (s, 1H): Imidazole N-H proton. ~7.4-6.8 ppm (m, 3H): Aromatic protons showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. ~4.2 ppm (s, 2H): Methylene (-CH₂) protons. The singlet indicates no adjacent protons. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. |
| ¹³C NMR (in DMSO-d₆) | ~155 ppm: Aromatic C-O. ~150 ppm: C2 of the imidazole ring (C=N). ~140-110 ppm: Aromatic carbons. ~118 ppm: Nitrile carbon (-C≡N). ~55 ppm: Methoxy carbon (-OCH₃). ~15-20 ppm: Methylene carbon (-CH₂). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200: N-H stretching (broad). ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching. ~2250: C≡N stretching (a sharp, characteristic peak). ~1620, 1500: C=N and C=C ring stretching. ~1250: Asymmetric C-O-C stretching of the methoxy group. |
| Mass Spec (ESI+) | m/z = 188.08 [M+H]⁺: The protonated molecular ion peak would be the most prominent. |
Chemical Reactivity and Derivatization
The true value of 2-(Cyanomethyl)-5-methoxybenzimidazole in drug development lies in its potential for further chemical modification.
Caption: Key derivatization pathways for the title compound.
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N-Alkylation: The imidazole nitrogen can be readily alkylated using an alkyl halide and a base. This is a common strategy to modulate solubility and target engagement.
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Reactivity of the Cyanomethyl Group: The methylene protons adjacent to the nitrile group are acidic. They can be deprotonated to form a nucleophilic carbanion, which is key for C-C bond formation. A prime example is the Knoevenagel condensation with aromatic aldehydes to form benzimidazole acrylonitriles, a class of compounds investigated as potent tubulin polymerization inhibitors. [3]* Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification into amides or other functional groups.
Pharmacological Profile and Therapeutic Applications
The benzimidazole scaffold is associated with a vast array of biological activities. [2][5]The specific substituents on 2-(Cyanomethyl)-5-methoxybenzimidazole suggest several promising avenues for therapeutic development.
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Anticancer Potential: Many substituted benzimidazoles exhibit potent anticancer activity. [6]Derivatives of 2-(cyanomethyl)benzimidazole, in particular, have been synthesized and evaluated as inhibitors of tubulin polymerization, a clinically validated anticancer strategy. [3]The methoxy group can enhance antioxidant activity and modulate interactions with biological targets. [7]This scaffold could be explored for activity against various cancer cell lines, targeting pathways like microtubule dynamics or receptor tyrosine kinases (e.g., EGFR). [6]
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Proton Pump Inhibition: Substituted benzimidazoles form the core of proton pump inhibitors (PPIs) like omeprazole, a blockbuster drug for treating acid-reflux disorders. The intermediate 2-mercapto-5-methoxybenzimidazole is structurally related to the title compound and is a key precursor for omeprazole synthesis. This highlights the relevance of the 5-methoxybenzimidazole core in developing gastric acid suppressants.
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Antimicrobial and Antiviral Activity: The benzimidazole ring is a common feature in anthelmintic drugs and has been investigated for broad-spectrum antibacterial, antifungal, and antiviral properties. [2]Further derivatization could yield potent agents against various pathogens.
Conclusion
2-(Cyanomethyl)-5-methoxybenzimidazole is a molecule of significant strategic importance for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and multiple points for chemical diversification make it an exceptionally versatile platform. The combination of the biologically active benzimidazole core with the synthetically useful cyanomethyl group and the modulating methoxy substituent provides a rich foundation for generating compound libraries aimed at discovering novel therapeutics, particularly in the fields of oncology and infectious diseases. Future research should focus on fully characterizing its biological activity profile and exploring its potential as a scaffold for fragment-based drug design and combinatorial chemistry efforts.
References
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
